

# In-Depth Technical Guide to the Crystal Structure of Potassium Fluoride Dihydrate

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## Compound of Interest

Compound Name: Potassium fluoride dihydrate

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This technical guide provides a comprehensive analysis of the crystal structure of **potassium fluoride dihydrate** ( $\text{KF} \cdot 2\text{H}_2\text{O}$ ), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of the experimental workflow. The information is based on a modern, high-precision structural refinement.

## Core Crystallographic Data

The crystal structure of **potassium fluoride dihydrate** has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The compound crystallizes in the orthorhombic space group  $\text{Pmc}2_1$ [1]. The crystallographic data presented below is derived from the comprehensive study by Preisinger et al. (1994), which represents a significant refinement of the earlier work by Anderson and Lingafelter in 1951.

## Crystal Data and Structure Refinement Parameters

The following table summarizes the key crystal data and parameters from the single-crystal X-ray diffraction refinement performed at 120 K.

Parameter	Value
Empirical Formula	FKO <sub>2</sub> H <sub>4</sub>
Formula Weight	94.13
Temperature	120 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Orthorhombic
Space Group	Pmc2 <sub>1</sub>
Unit Cell Dimensions	
a	4.082(2) Å
b	5.182(2) Å
c	8.825(5) Å
Volume	186.6(2) Å <sup>3</sup>
Z (Formula units per cell)	2
Density (calculated)	1.674 Mg/m <sup>3</sup>
Absorption Coefficient	1.157 mm <sup>-1</sup>
F(000)	96
Refinement Details	
R-factor (F)	0.009
wR-factor (F <sup>2</sup> )	0.025

## Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The positions of the atoms within the unit cell at 120 K are given below. These coordinates provide a precise model of the molecular arrangement in the crystalline state.

Atom	x	y	z	U(eq) [Å²]
K	0.5000	0.4033(1)	0.5000	0.012(1)
F	0.0000	0.1118(1)	0.6158(1)	0.011(1)
O(1)	0.5000	0.1989(2)	0.7503(1)	0.013(1)
O(2)	0.0000	0.3155(2)	0.3872(1)	0.014(1)
H(1)	0.5000	0.328(5)	0.791(3)	0.02(1)
H(2)	0.5000	0.069(5)	0.789(3)	0.02(1)
H(3)	0.0000	0.201(5)	0.344(3)	0.02(1)
H(4)	0.0000	0.443(5)	0.348(3)	0.02(1)

## Interatomic Distances and Angles

The precise bond lengths and angles within the **potassium fluoride dihydrate** crystal structure are crucial for understanding the coordination environment and hydrogen bonding network.

### Selected Bond Lengths

Bond	Length (Å) at 120 K
K-F	2.658(1)
K-O(1)	2.898(1)
K-O(2)	2.811(1)
O(1)-H(1)	0.96(3)
O(1)-H(2)	0.97(3)
O(2)-H(3)	0.97(3)
O(2)-H(4)	0.96(3)

### Selected Bond Angles

Angle	Angle (°) at 120 K
H(1)-O(1)-H(2)	105(3)
H(3)-O(2)-H(4)	106(3)

## Hydrogen Bonding Geometry

The hydrogen bonding network is a defining feature of the **potassium fluoride dihydrate** crystal structure. The water molecules act as hydrogen bond donors to the fluoride ions.

D-H...A	d(D-H) (Å)	d(H...A) (Å)	d(D...A) (Å)	∠(DHA) (°)
O(1)-H(1)...F	0.96(3)	1.79(3)	2.753(1)	175(3)
O(1)-H(2)...F	0.97(3)	1.75(3)	2.719(1)	176(3)
O(2)-H(3)...F	0.97(3)	1.78(3)	2.743(1)	173(3)

## Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the critical evaluation and reproduction of crystallographic data.

## Synthesis of Single Crystals

Single crystals of **potassium fluoride dihydrate** suitable for X-ray diffraction were grown from a saturated aqueous solution of potassium fluoride. The process involves the slow evaporation of the solvent at a constant temperature, promoting the formation of well-ordered, single-phase crystals.

Detailed Protocol:

- A supersaturated solution of potassium fluoride was prepared by dissolving high-purity KF in deionized water at a slightly elevated temperature.
- The solution was then allowed to cool slowly to room temperature.
- The container was loosely covered to allow for slow evaporation of the water.

- Colorless, needle-shaped crystals of  $\text{KF} \cdot 2\text{H}_2\text{O}$  formed over a period of several days.
- Due to the deliquescent nature of the crystals, they were handled in a dry atmosphere and protected with a thin film of Formvar for the diffraction studies.

## Single-Crystal X-ray Diffraction

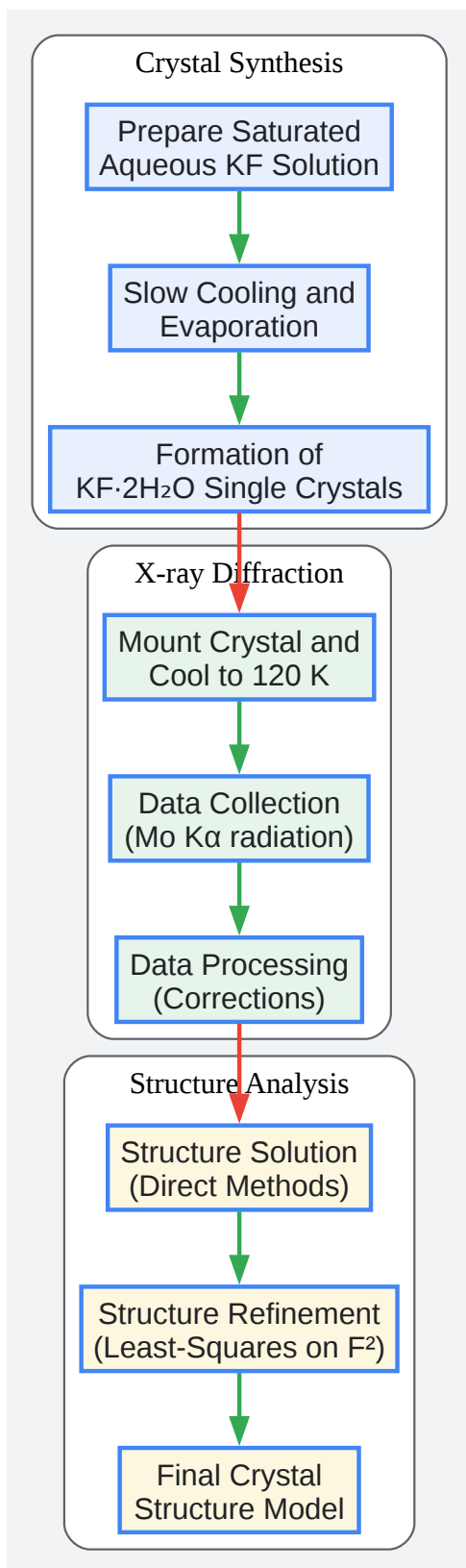
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Detailed Protocol:

- A suitable single crystal of **potassium fluoride dihydrate** was selected and mounted on the goniometer head of the diffractometer.
- The crystal was cooled to 120 K using a nitrogen gas stream to reduce thermal motion and improve the quality of the diffraction data.
- Data collection was performed using graphite-monochromated Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- A full sphere of diffraction data was collected using  $\omega$ -scans.
- The collected intensity data were corrected for Lorentz and polarization effects. An empirical absorption correction was also applied.
- The crystal structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and were refined isotropically.

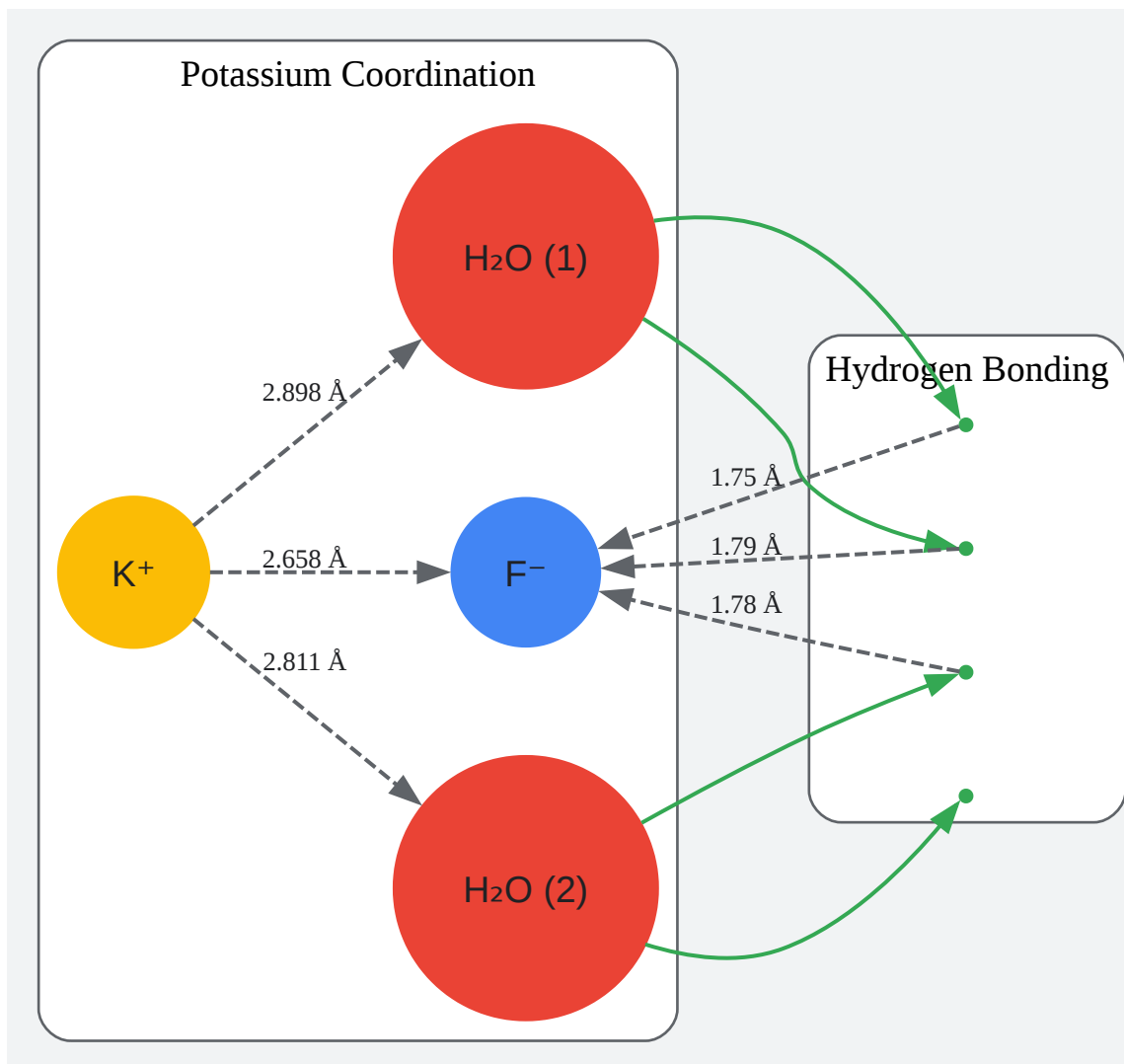
## Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures for the crystal structure analysis of **potassium fluoride dihydrate**.



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Caption: Experimental workflow for the crystal structure analysis of **potassium fluoride dihydrate**.



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Caption: Coordination environment and hydrogen bonding in **potassium fluoride dihydrate**.

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## References

- 1. researchgate.net [researchgate.net]
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Email: [info@benchchem.com](mailto:info@benchchem.com)